molecular formula C8H11NO2 B3033862 2,3-Dimethoxy-5-methylpyridine CAS No. 1227579-16-9

2,3-Dimethoxy-5-methylpyridine

Cat. No.: B3033862
CAS No.: 1227579-16-9
M. Wt: 153.18 g/mol
InChI Key: WUBCRGKATAXSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-5-methylpyridine (2,3-DMMP) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. 2,3-DMMP is a colorless liquid at room temperature and is insoluble in water, but soluble in organic solvents. It is an important intermediate in the synthesis of various organic compounds, and its versatility makes it a valuable tool for scientists. In

Scientific Research Applications

Methylation in Heterocyclic Derivatives

In the context of preparing heterocyclic derivatives with potential biological activities, a study by Janin et al. (1999) explored the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, leading to a new method for preparing 2,6-dimethoxy derivatives with significant yields. This method could be relevant for the synthesis of compounds including 2,3-dimethoxy-5-methylpyridine, contributing to the development of biologically active compounds (Janin et al., 1999).

Photochemical Dimerization

Taylor and Kan (1963) investigated the ultraviolet irradiation of various substituted pyridines, leading to the formation of 1,4-dimers. This research could imply potential applications in photochemistry and materials science, where this compound derivatives might be utilized (Taylor & Kan, 1963).

Gas-phase Ion-Molecule Complexes

Isbell and Brodbelt (1996) conducted studies on the binding of dimethoxy borinium ion to various substituted pyridines, including this compound. This research is significant for understanding steric effects in ion-molecule complexes, which can be crucial in fields like mass spectrometry and analytical chemistry (Isbell & Brodbelt, 1996).

Synthesis of Pyridine Derivatives

Research on the synthesis of various pyridine derivatives, such as that by Fan (2008), can be relevant to the development of fine chemicals and pharmaceutical intermediates. These studies often involve complex reactions where derivatives like this compound could play a role (Fan, 2008).

Antitumor Activity

Grivsky et al. (1980) focused on synthesizing compounds with antitumor activity, including pyrido[2,3-d]pyrimidines derivatives. The involvement of dimethoxy pyridine derivatives in such research indicates potential applications in cancer treatment and drug development (Grivsky et al., 1980).

Catalyzed Arylation Reactions

Altman and Buchwald (2007) explored Cu-catalyzed N- and O-arylation of hydroxypyridines. Their findings can be instrumental in the development of new synthetic methodologies, where compounds like this compound may be utilized as intermediates or reactants (Altman & Buchwald, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P280, P305, P351, and P338 .

Properties

IUPAC Name

2,3-dimethoxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)9-5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBCRGKATAXSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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